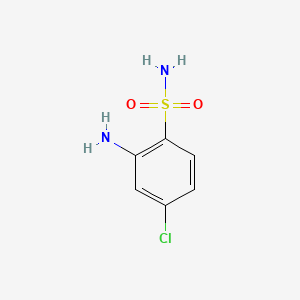

2-Amino-4-chlorobenzenesulfonamide

CAS No.: 4140-83-4

Cat. No.: VC1963037

Molecular Formula: C6H7ClN2O2S

Molecular Weight: 206.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4140-83-4 |

|---|---|

| Molecular Formula | C6H7ClN2O2S |

| Molecular Weight | 206.65 g/mol |

| IUPAC Name | 2-amino-4-chlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C6H7ClN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

| Standard InChI Key | HWQDHHCUOZZFIG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)N)S(=O)(=O)N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N)S(=O)(=O)N |

Introduction

Chemical Identity and Physical Properties

2-Amino-4-chlorobenzenesulfonamide (CAS No. 4140-83-4) is a sulfonamide derivative with the molecular formula C₆H₇ClN₂O₂S and a molecular weight of 206.65 g/mol . It is characterized by a benzenesulfonamide core structure with specific substitution patterns that influence its chemical behavior and applications.

Physical Characteristics

The compound typically exists as a white to off-white crystalline solid that exhibits specific solubility patterns in various solvents . Its physical properties are summarized in Table 1.

Table 1: Physical Properties of 2-Amino-4-chlorobenzenesulfonamide

Structural Features

The structural characteristics of 2-Amino-4-chlorobenzenesulfonamide include:

-

A benzene ring core structure

-

An amino (-NH₂) group at the 2-position

-

A chlorine atom at the 4-position

-

A sulfonamide (-SO₂NH₂) group

These structural elements contribute to the compound's chemical reactivity and biological interactions . The presence of both electron-donating (amino) and electron-withdrawing (sulfonamide, chloro) groups creates an interesting electronic distribution within the molecule that influences its behavior in chemical reactions .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Amino-4-chlorobenzenesulfonamide, each with specific advantages depending on the scale and application requirements.

Industrial Production Methods

Industrial synthesis often employs methods that are optimized for large-scale production. One common approach involves the use of imidazole salts and amide solvents, with the reaction typically conducted at elevated temperatures to ensure high yield and purity. This method is preferred in industrial settings due to its efficiency and scalability.

Laboratory Synthesis Routes

In laboratory settings, 2-Amino-4-chlorobenzenesulfonamide can be synthesized through various routes. One documented method starts with ortho-aminobenzenesulfonamide, which is reacted with N-chlorosuccinimide in a chlorinated solvent to produce 2-amino-5-chlorobenzenesulfonamide, which can be further processed to obtain the desired compound .

Another synthetic pathway described in research literature involves a series of transformations starting from appropriate precursors, as demonstrated in studies focusing on the preparation of related sulfonamide derivatives .

Related Synthetic Approaches

A patent describes a preparation method for 2-amino-4-sulfobenzoic acid, which shares structural similarities with our target compound. The method involves dissolving o-nitrotoluene in fuming sulfuric acid, followed by sulfonation and subsequent transformation through self-redox reactions under alkaline conditions . While this approach targets a different compound, the synthetic strategy provides valuable insights for developing alternative routes to 2-Amino-4-chlorobenzenesulfonamide.

Chemical Reactivity

The reactivity profile of 2-Amino-4-chlorobenzenesulfonamide is influenced by the presence of multiple functional groups that can participate in various chemical transformations.

Types of Reactions

2-Amino-4-chlorobenzenesulfonamide undergoes several types of chemical reactions, including:

-

Substitution Reactions: The amino and chlorine groups on the benzene ring make it susceptible to both nucleophilic and electrophilic substitution reactions.

-

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

-

Cyclization Reactions: Research has shown that 2-Amino-4-chlorobenzenesulfonamide can participate in cyclization reactions to form heterocyclic compounds, particularly benzothiadiazine derivatives .

Reaction with Specific Reagents

Experimental studies have documented several important reactions:

-

Acylation Reactions: The acylation of 2-Amino-4-chlorobenzenesulfonamide with reagents such as 2-acetoxyisobutyryl chloride under acidic conditions leads to unexpected heterocyclic compounds rather than simple amide products. Specifically, this reaction yields 6-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide and 8-chloro-2,2,3a-trimethyl-3a,4-dihydrooxazolo[2,3-b] benzothiadiazin-1-one 5,5-dioxide .

-

Imine Formation: The compound reacts with aldehydes to form imine derivatives. For instance, it has been reported to react with tetrazolo[1,5-a]quinoline-4-carbaldehyde to form 4-Chloro-2-((tetrazolo[1,5-a]quinolin-4-ylmethylene)amino)benzenesulfonamide .

-

Azetidinone Formation: The imine derivatives of 2-Amino-4-chlorobenzenesulfonamide can further react with chloroacetyl chloride in the presence of triethylamine to produce 2-azetidinone derivatives, which have potential pharmacological applications .

Biological Activity and Pharmacological Properties

2-Amino-4-chlorobenzenesulfonamide exhibits various biological activities that make it relevant for pharmaceutical research and development.

Enzyme Inhibition

A significant biological property of 2-Amino-4-chlorobenzenesulfonamide is its ability to inhibit carbonic anhydrase enzymes, which are critical in regulating pH and ion balance in biological systems. This inhibitory effect is particularly relevant for carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors .

Anticancer Activity

Research has demonstrated that derivatives of 2-Amino-4-chlorobenzenesulfonamide possess anticancer properties. Studies have evaluated their anti-proliferative activity against breast cancer cell lines, including triple-negative breast cancer cell line (MDA-MB-231) and MCF-7, with comparison to normal breast cell line MCF-10A .

Table 2: Anticancer Activity of Sulfonamide Derivatives

Antimicrobial Properties

Some sulfonamide compounds, including derivatives of 2-Amino-4-chlorobenzenesulfonamide, have demonstrated antimicrobial activity against various bacterial strains. These properties make them potential candidates for the development of new antimicrobial agents .

Applications in Research and Industry

The versatile properties of 2-Amino-4-chlorobenzenesulfonamide have led to its application in multiple fields, ranging from pharmaceuticals to industrial chemicals.

Pharmaceutical Applications

In pharmaceutical research, 2-Amino-4-chlorobenzenesulfonamide serves as a building block for the synthesis of various compounds with therapeutic potential . Its ability to inhibit carbonic anhydrase enzymes makes it particularly relevant for developing cancer therapies targeting tumors that overexpress these enzymes .

Industrial Applications

The compound is utilized in the synthesis of various dyes and pigments due to its stable chemical structure and reactivity. It serves as an intermediate in the production of commercial dyes, contributing to the generation of specialized coloring agents for different industrial applications .

Environmental Applications

Research has indicated that related sulfonamide compounds have applications in environmental science, particularly in the treatment of wastewater containing dye intermediates. For example, 2-amino-4-acetaminoanisole, which is structurally related to our target compound, has been studied for degradation from wastewater using H₂O₂ Fenton systems with nano-Fe₃O₄ catalysts .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Amino-4-chlorobenzenesulfonamide, it is valuable to compare it with structurally similar compounds.

Similar Sulfonamide Derivatives

Several compounds share structural similarities with 2-Amino-4-chlorobenzenesulfonamide, including:

-

2-Amino-5-chlorobenzenesulfonamide: Similar structure but with the chlorine atom at the fifth position

-

4-Amino-3-chlorobenzenesulfonamide: The positions of the amino and chlorine groups are reversed

-

2-Amino-4-bromobenzenesulfonamide: The chlorine atom is replaced with a bromine atom

Table 3: Comparison of 2-Amino-4-chlorobenzenesulfonamide with Related Compounds

Metabolites and Derivatives

2-Amino-4-chlorobenzenesulfonamide has been identified as a metabolite of hydrochlorothiazide, a commonly used diuretic medication . Understanding the pharmacokinetics and metabolism of these compounds provides insights into their biological behavior and potential interactions in the body.

Research Developments and Future Directions

Current research involving 2-Amino-4-chlorobenzenesulfonamide focuses on several promising directions that may expand its applications in various fields.

New Synthetic Methodologies

Researchers continue to develop improved synthetic routes for 2-Amino-4-chlorobenzenesulfonamide and its derivatives, aiming for more efficient, environmentally friendly, and cost-effective production methods . These advances may facilitate the broader use of this compound in both research and industrial applications.

Novel Derivatives with Enhanced Properties

The development of new derivatives based on the 2-Amino-4-chlorobenzenesulfonamide scaffold represents an active area of research. These efforts aim to enhance specific properties, such as biological activity, selectivity, or stability, to meet the requirements of various applications .

Expanding Biological Applications

Ongoing investigations into the biological activities of 2-Amino-4-chlorobenzenesulfonamide and its derivatives continue to reveal potential new applications in areas such as cancer therapy, antimicrobial treatments, and enzyme inhibition studies . These findings may lead to the development of novel therapeutic agents with improved efficacy and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume